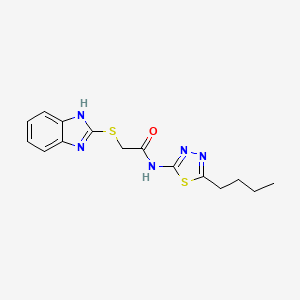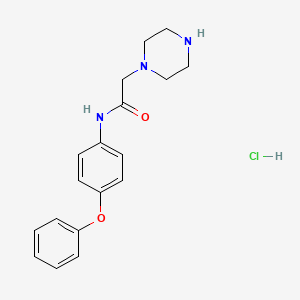![molecular formula C25H17FN2O6 B4135759 7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135759.png)
7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
説明
The compound "7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" belongs to a class of heterocyclic compounds known for their complex structures and potential biological activities. Heterocyclic compounds, especially those containing the pyrrole-dione framework, are of significant interest due to their diverse pharmacological properties and applications in organic synthesis (Nguyen & Dai, 2023).
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions leading to heterocyclic frameworks. For example, the preparation of pyrrolidine-2,3-dione derivatives can be achieved through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines, demonstrating the synthetic versatility of these compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
Structural determination is crucial for understanding the chemical and biological properties of these compounds. Techniques such as 1D and 2D NMR, alongside high-resolution mass spectrometry (ESI – HRMS), are employed to confirm the structures of synthesized derivatives, providing insights into their molecular configurations (Nguyen & Dai, 2023).
Chemical Reactions and Properties
The reactivity of these compounds often involves interactions with various nucleophiles and electrophiles, leading to a wide array of derivatives. This reactivity is exploited in the synthesis of compounds with potential biological activities. For instance, the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride illustrates the modification capabilities of these frameworks (Harutyunyan, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides detailed information on the crystalline structures, which is essential for the design and development of compounds with desired physical and chemical characteristics.
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, is vital for predicting the behavior of these compounds in chemical reactions and biological systems. The electronic and spatial structures of these molecules, studied both theoretically and experimentally, play a crucial role in their reactivity and interactions with biological targets (Ivashchenko et al., 2019).
特性
IUPAC Name |
7-fluoro-2-[(4-methoxyphenyl)methyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O6/c1-33-18-9-2-14(3-10-18)13-27-22(15-4-7-17(8-5-15)28(31)32)21-23(29)19-12-16(26)6-11-20(19)34-24(21)25(27)30/h2-12,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMKWLYMFZDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)
![(3S*)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4135681.png)
![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide](/img/structure/B4135689.png)

![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4135693.png)
![4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4135695.png)
![N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4135700.png)
![N-({5-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4135702.png)

![3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B4135716.png)
![N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135723.png)

![ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4135745.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4135747.png)